molecular formula C10H11NO3 B8776630 4-Oxiranylmethoxy-benzamide CAS No. 28763-58-8

4-Oxiranylmethoxy-benzamide

Cat. No.: B8776630
CAS No.: 28763-58-8
M. Wt: 193.20 g/mol
InChI Key: KQGBLRILCYSUFE-UHFFFAOYSA-N
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Description

4-Oxiranylmethoxy-benzamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Oxiranylmethoxy-benzamide can be synthesized through various chemical pathways, often involving the modification of existing benzamide derivatives. The synthesis typically requires specific reagents and conditions to ensure the formation of the desired oxirane ring, which is crucial for the compound's biological activity.

Key Synthesis Methods:

  • Oxidative Reactions : Utilizing hypervalent iodine reagents to facilitate the formation of oxirane structures.
  • Amidation Processes : Employing coupling reactions between amines and carboxylic acids to generate benzamide derivatives.

Biological Activities

This compound has been studied for its various biological activities, including:

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast and lung cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases. It modulates NF-kB signaling pathways, which are critical in inflammatory responses.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative disorders.

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental models:

  • Breast Cancer Cell Line Study :
    • In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Mechanistic studies indicated that this was due to apoptosis induction, as evidenced by increased Annexin V staining.
  • Murine Model of Arthritis :
    • In a study involving arthritic mice, administration of the compound led to significant reductions in paw swelling and joint destruction compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory properties.
  • Neurotoxicity Model :
    • Research involving animal models subjected to neurotoxic insults demonstrated that treatment with this compound significantly reduced oxidative stress markers and improved cognitive function.

Research Findings

Recent findings from various studies provide insight into the compound's potential applications:

ApplicationFindings
Anticancer ActivityInhibition of tumor growth in xenograft models by targeting key signaling pathways.
Anti-inflammatory MechanismModulation of NF-kB signaling pathways, reducing inflammation markers such as TNF-alpha and IL-6.
NeuroprotectionSignificant reduction in oxidative stress markers and improvement in cognitive function in animal models.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Oxirane Group

The epoxide ring in 4-oxiranylmethoxy-benzamide undergoes nucleophilic attack under acidic or basic conditions, forming diols, amino alcohols, or thioethers.

NucleophileReaction ConditionsProductApplication
WaterAcidic (H₂SO₄) or basic (NaOH)1,2-DiolSynthesis of hydrophilic intermediates
Amines (e.g., NH₃)Room temperature, polar solvents (e.g., DMF)β-Amino alcoholPharmaceutical building blocks
Thiols (e.g., R-SH)Mild base (K₂CO₃), 50–80°CThioetherBioconjugation or polymer chemistry

For example, reaction with ammonia yields β-amino alcohols, which are precursors for antiviral agents like Marburg virus inhibitors .

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to form 4-oxiranylmethoxy-benzoic acid or its salts.

ConditionsReagentsProductNotes
AcidicHCl (6M), reflux4-Oxiranylmethoxy-benzoic acidRequires prolonged heating
BasicNaOH (2M), 80°CSodium 4-oxiranylmethoxy-benzoateFaster than acidic hydrolysis

This reaction is critical for modifying the compound’s solubility or introducing carboxylate functionalities .

Cross-Coupling Reactions

The methoxy-oxirane side chain can participate in Suzuki-Miyaura or Ullmann-type couplings if halogenated precursors are used. For example:

  • Ullmann Coupling : Copper-catalyzed coupling with aryl iodides forms biaryl ethers, enabling structural diversification .

  • Suzuki Reaction : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups .

Cyclization Reactions

Under gold(I) catalysis, derivatives of this compound undergo cycloisomerization to form heterocycles like 4H-benzo[d] oxazines.

CatalystConditionsProductYield
AuCl(PPh₃)30°C, CH₂Cl₂4-Benzyliden-2-aryl-4H-benzo[d] oxazine60–85%

This method is metal-free and efficient compared to traditional approaches .

Oxidation and Functionalization

The oxirane ring can be oxidized to form diketones or epoxide-opening products using hypervalent iodine reagents (e.g., PhIO):

  • PhIO-Mediated Oxidation : Converts 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives under mild, metal-free conditions .

Biological Activity and Further Modifications

This compound derivatives show antiviral activity against Ebola and Marburg viruses. Structural optimizations include:

  • Amide Substitutions : Introducing sulfonamide or oxadiazole groups enhances potency and metabolic stability .

  • Epoxide Ring Modifications : Adding electron-withdrawing gr

Properties

CAS No.

28763-58-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)benzamide

InChI

InChI=1S/C10H11NO3/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H2,11,12)

InChI Key

KQGBLRILCYSUFE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sealed tube was added 4-hydroxybenzamide (200 mg, 1.458 mmol), epichlorohydrin (135 mg, 1.458 mmol) and potassium carbonate (403 mg, 2.916 mmol) in 7 mL of dry DMF. The reaction mixture was stirred at 70° C. for 18 h. The reaction mixture was filtered and concentrated. The residue was purified by flash chromatography, eluting with 0-5% 2M NH3 in MeOH/CH2Cl2. The product fractions were collected and concentrated to afford 80 mg of 4-oxiranylmethoxy-benzamide as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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